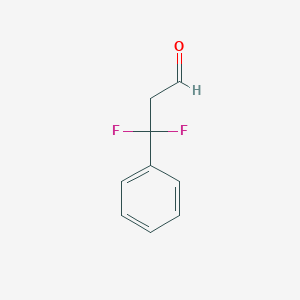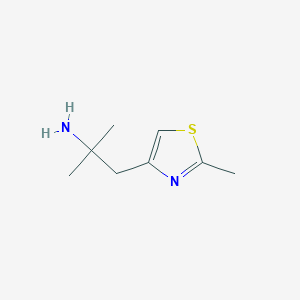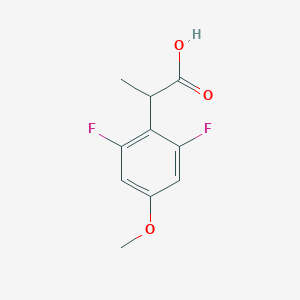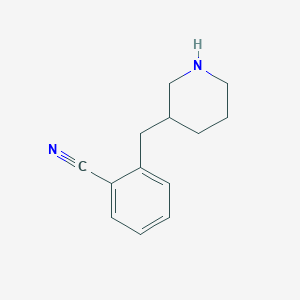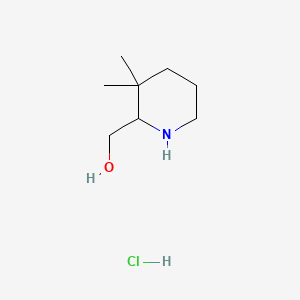
tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a butyl chain, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 4-hydroxy-2-methoxybutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new carbamate derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Employed in the synthesis of specialty chemicals and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with the active site of the target molecule, leading to modulation of its activity .
Comparación Con Compuestos Similares
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
Comparison:
- tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the butyl chain, which provides distinct reactivity and interaction profiles.
- tert-Butyl (4-hydroxyphenyl)carbamate lacks the methoxy group, leading to different chemical properties and applications.
- tert-Butyl (4-ethynylphenyl)carbamate contains an ethynyl group, which imparts different reactivity, especially in coupling reactions.
- tert-Butyl (4-hydroxycyclohexyl)carbamate has a cyclohexyl ring, which affects its steric and electronic properties compared to the linear butyl chain .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H21NO4 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-7-8(14-4)5-6-12/h8,12H,5-7H2,1-4H3,(H,11,13) |
Clave InChI |
HRCHBZWIBDIHBA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CCO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
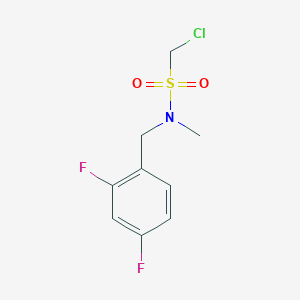
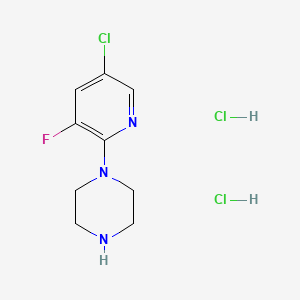

![1-[(4-Chloro-3-fluorophenyl)methyl]cyclopropane-1-carboxylicacid](/img/structure/B13583285.png)
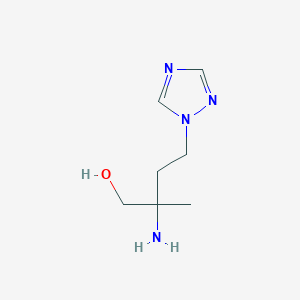
![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13583288.png)
